molecular formula C14H13BrN2O B5296932 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one

1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one

Cat. No. B5296932
M. Wt: 305.17 g/mol
InChI Key: HKRYRRGACKLURE-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one, also known as BRP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one is not fully understood. However, it is believed that 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one exerts its biological activity by inhibiting specific enzymes or proteins in the body. For example, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to exhibit various biochemical and physiological effects. For example, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory mediators, and inhibit the replication of viruses. In addition, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to exhibit analgesic and antipyretic effects.

Advantages and Limitations for Lab Experiments

1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and easy to synthesize. In addition, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one exhibits a wide range of biological activities, making it a versatile compound for use in various assays. However, there are also limitations to the use of 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one in lab experiments. For example, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one is not very soluble in water, which can make it difficult to use in aqueous-based assays. In addition, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one can exhibit cytotoxic effects at high concentrations, which can limit its use in certain assays.

Future Directions

There are several future directions for the study of 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one. One direction is the development of 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one-based materials with unique properties. For example, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one could be used as a building block for the synthesis of polymers with specific optical or electronic properties. Another direction is the investigation of 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one as a potential therapeutic agent for various diseases. For example, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one could be studied for its potential as an anticancer agent or as a treatment for viral infections. Finally, the development of new methods for the synthesis of 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one and its derivatives could lead to the discovery of new compounds with unique biological activities.

Synthesis Methods

The synthesis of 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one involves the reaction between 4-bromoacetophenone and 1-ethyl-1H-pyrazole-4-carbaldehyde in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is purified by recrystallization to obtain 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one in a high yield.

Scientific Research Applications

1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one has been studied extensively for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one has been investigated for its anticancer, anti-inflammatory, and antiviral properties. In material science, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one has been employed as a starting material for the synthesis of various biologically active compounds.

properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(1-ethylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O/c1-2-17-10-11(9-16-17)3-8-14(18)12-4-6-13(15)7-5-12/h3-10H,2H2,1H3/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRYRRGACKLURE-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C=CC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)/C=C/C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propenone, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-

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